molecular formula C18H19N5OS B11528727 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one

5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one

Cat. No.: B11528727
M. Wt: 353.4 g/mol
InChI Key: DLIFSPJMDLQXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One documented method involves the reaction of 5,7-dimethyl-4a,7a-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-one with halogenoacetic acids . The reaction conditions include the use of specific solvents and catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenoacetic acids, solvents like dichloromethane, and catalysts such as Lewis acids. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include derivatives of the original compound, such as { (5,7-dimethyl-6-oxo-4a,7a-diphenyl-4,4a,5,6,7,7a-hexahydro-1H-imidazo[4,5-e]-1,2,4-triazin-3-yl)thio}acetic acid and 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione .

Scientific Research Applications

5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one stands out due to its unique combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

5,7-dimethyl-4a,7a-diphenyl-3-sulfanylidene-2,4-dihydro-1H-imidazo[4,5-e][1,2,4]triazin-6-one

InChI

InChI=1S/C18H19N5OS/c1-22-16(24)23(2)18(14-11-7-4-8-12-14)17(22,19-15(25)20-21-18)13-9-5-3-6-10-13/h3-12,21H,1-2H3,(H2,19,20,25)

InChI Key

DLIFSPJMDLQXEX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C2(C1(NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.